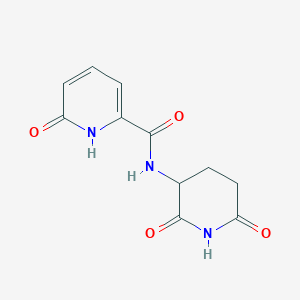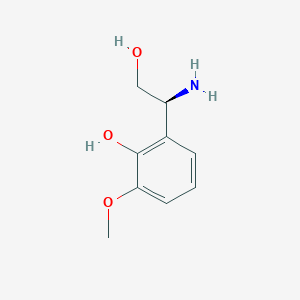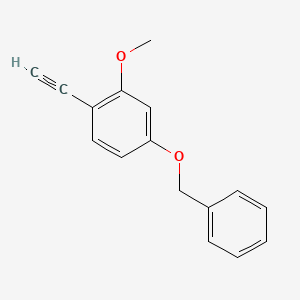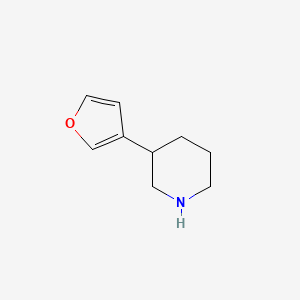
3-(Furan-3-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Furan-3-yl)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a furan ring at the third position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-3-yl)piperidine typically involves the cyclization of appropriate precursors. One common method is the [3+3] cycloaddition reaction, where aziridines react with palladium-trimethylenemethane complexes to form the piperidine ring . Another method involves the intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes in the presence of a rhodium catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and other advanced techniques to ensure efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Furan-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The piperidine ring can be reduced to form different piperidine derivatives.
Substitution: Both the furan and piperidine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction of the piperidine ring can yield various substituted piperidines .
Applications De Recherche Scientifique
3-(Furan-3-yl)piperidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms due to its potential bioactivity.
Mécanisme D'action
The mechanism of action of 3-(Furan-3-yl)piperidine involves its interaction with various molecular targets and pathways. For instance, piperidine derivatives are known to inhibit tubulin polymerization, which is crucial for cell division. This makes them potential candidates for anticancer therapies . Additionally, they may interact with signaling pathways such as NF-κB and PI3K/Akt, which are involved in cancer progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine: A six-membered ring with one nitrogen atom, similar in structure but with different chemical properties.
Dihydropyridine: A reduced form of pyridine, often used in calcium channel blockers.
Piperidine: The parent compound, a six-membered ring with one nitrogen atom, widely used in medicinal chemistry.
Uniqueness
3-(Furan-3-yl)piperidine is unique due to the presence of both a furan and a piperidine ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various fields of research and application .
Propriétés
Numéro CAS |
1187228-24-5 |
|---|---|
Formule moléculaire |
C9H13NO |
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
3-(furan-3-yl)piperidine |
InChI |
InChI=1S/C9H13NO/c1-2-8(6-10-4-1)9-3-5-11-7-9/h3,5,7-8,10H,1-2,4,6H2 |
Clé InChI |
WTVMADPISUSMSZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)C2=COC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


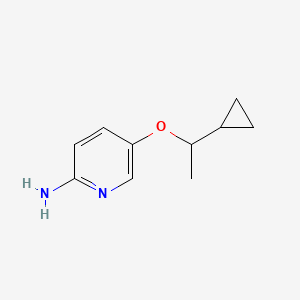
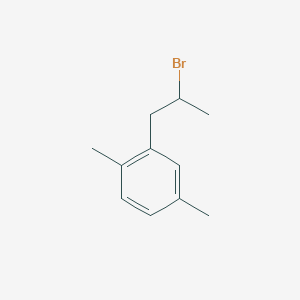
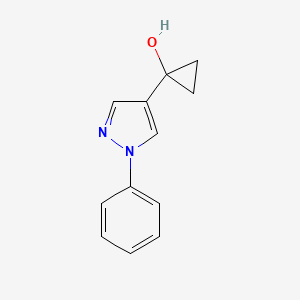
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate](/img/structure/B13612548.png)

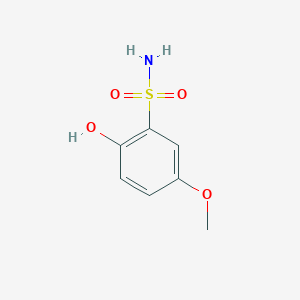
![2-hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13612564.png)

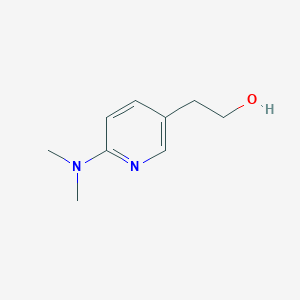
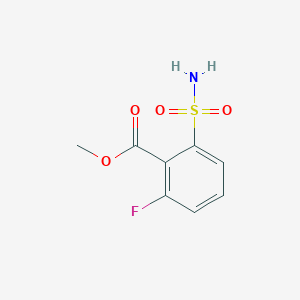
![1,2-Ethanediol, 1-[2-(trifluoromethyl)phenyl]-, (1R)-](/img/structure/B13612589.png)
